molecular formula C11H10N2O3 B1260245 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- CAS No. 296236-23-2

2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo-

Cat. No. B1260245
M. Wt: 218.21 g/mol
InChI Key: NTQCWVJNMKBKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of coumarin systems, which include 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo-, has been a topic of interest for many organic and pharmaceutical chemists . These methods are often carried out under green conditions, such as using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- can be represented by the molecular formula C11H10N2O3. More detailed structural information, such as a 2D or 3D molecular structure, may be available from specialized chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- include a molecular weight of 218.21 g/mol. Additional properties such as melting point, boiling point, and density may be available from specialized chemical databases .

Scientific Research Applications

Potential Therapeutic Applications

  • Cardiovascular Therapeutics : The benzopyran-based compound is identified as a potential potassium-channel opener with cardiovascular therapeutic activities, which may have significant implications for heart health and disease treatment (Yoon, Yoo, & Shin, 1998).
  • Antifilarial Activity : Synthesized benzopyran derivatives have shown promising antifilarial activity, indicating potential use in treating diseases caused by filarial parasites (Katiyar et al., 2003).

Chemical Synthesis and Reactivity

  • Reactivity Studies : The reactivity of benzopyran derivatives has been studied in depth, providing insights into their potential applications in various chemical syntheses (El-Kafrawy et al., 1990).

Molecular and Crystal Structure Analysis

  • Crystal Structure Insights : The molecular and crystal structure of benzopyran derivatives has been extensively analyzed, contributing to a deeper understanding of their physical and chemical properties (Sebhaoui et al., 2020).

Biological Activity and Pharmacology

  • Antimicrobial Activity : Benzopyran derivatives have been shown to exhibit significant antimicrobial activity, which could be utilized in the development of new antibiotics and antifungal agents (Mulwad & Shirodkar, 2003).

Photocleavage and Bioconjugate Studies

  • Photocleavage Properties : The photocleavage properties of benzopyran derivatives have been explored, suggesting applications in the development of light-sensitive protecting groups for neurotransmitter amino acids (Soares, Costa, & Gonçalves, 2010).

Drug Discovery and Development

  • Cancer Cell Invasion and Metastasis : Some benzopyran derivatives have been identified as potentially effective in reducing the invasive behavior of cancer cells, offering a new approach to cancer treatment (Kempen et al., 2008).

properties

IUPAC Name

2-(7-amino-2-oxochromen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQCWVJNMKBKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C=C2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627422
Record name 2-(7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo-

CAS RN

296236-23-2
Record name 2-(7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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